molecular formula C22H26N2O4S B14801524 (2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14801524
M. Wt: 414.5 g/mol
InChI Key: ZFFNSAPYBYMRCS-LFIBNONCSA-N
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide is a complex organic compound with a unique structure that combines a sulfonamide group, a cyclohexylamine moiety, and an acrylamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the sulfonamide intermediate, which is then coupled with the acrylamide derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide

Uniqueness

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide is unique due to the presence of the cyclohexylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H26N2O4S/c1-28-21-10-6-5-7-17(21)11-16-22(25)23-18-12-14-20(15-13-18)29(26,27)24-19-8-3-2-4-9-19/h5-7,10-16,19,24H,2-4,8-9H2,1H3,(H,23,25)/b16-11+

InChI Key

ZFFNSAPYBYMRCS-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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